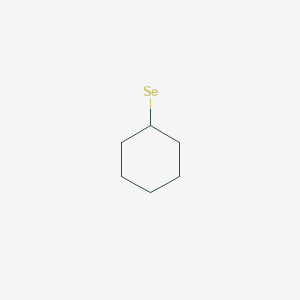
Cyclohexyl selenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexaneselenol is an organoselenium compound with the molecular formula C6H11SeH It is a derivative of cyclohexane where one hydrogen atom is replaced by a selenol group (-SeH)
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexaneselenol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with selenium, followed by hydrolysis. The reaction can be summarized as follows: [ \text{C6H11MgBr} + \text{Se} \rightarrow \text{C6H11SeMgBr} ] [ \text{C6H11SeMgBr} + \text{H2O} \rightarrow \text{C6H11SeH} + \text{MgBrOH} ]
Industrial Production Methods: While specific industrial production methods for cyclohexaneselenol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclohexaneselenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexaneseleninic acid (C6H11SeOH).
Reduction: It can be reduced to cyclohexane.
Substitution: The selenol group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexaneseleninic acid.
Reduction: Cyclohexane.
Substitution: Depending on the nucleophile, various substituted cyclohexane derivatives can be formed.
Scientific Research Applications
Cyclohexaneselenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Medicine: Research is ongoing into its potential use in developing selenium-based drugs due to selenium’s known antioxidant properties.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cyclohexaneselenol exerts its effects involves the interaction of the selenol group with various molecular targets. Selenium is known to participate in redox reactions, and cyclohexaneselenol can act as an antioxidant by neutralizing reactive oxygen species. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress pathways.
Comparison with Similar Compounds
Cyclohexanol: Similar in structure but contains a hydroxyl group (-OH) instead of a selenol group.
Cyclohexanethiol: Contains a thiol group (-SH) instead of a selenol group.
Cyclohexane: The parent hydrocarbon without any functional group.
Uniqueness: Cyclohexaneselenol is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make cyclohexaneselenol a compound of significant interest.
Properties
Molecular Formula |
C6H11Se |
|---|---|
Molecular Weight |
162.12 g/mol |
InChI |
InChI=1S/C6H11Se/c7-6-4-2-1-3-5-6/h6H,1-5H2 |
InChI Key |
SHKWSQDBEUZETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


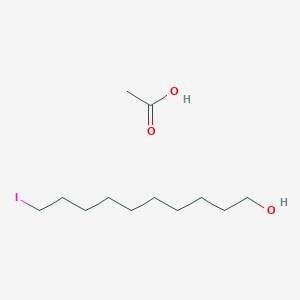
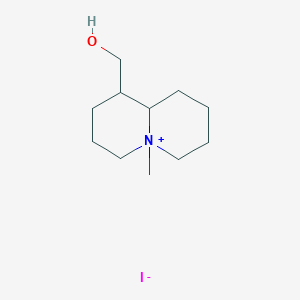


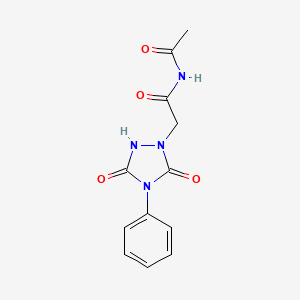
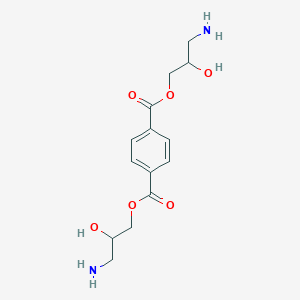
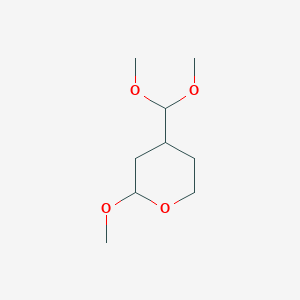
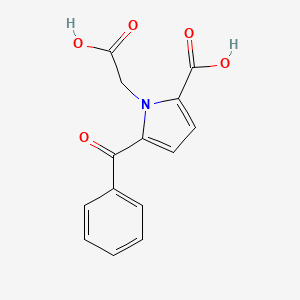


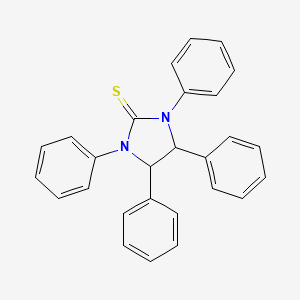
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)

